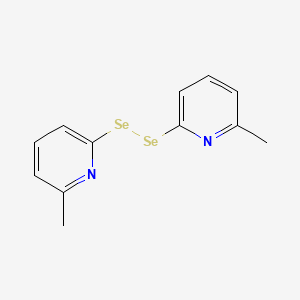
Pyridine, 2,2'-diselenobis[6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2,2’-diselenobis[6-methyl-] is an organoselenium compound characterized by the presence of two selenium atoms linked to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’-diselenobis[6-methyl-] typically involves the reaction of 6-methylpyridine with selenium reagents. One common method is the reaction of 6-methylpyridine with diselenium dichloride in the presence of a base, such as triethylamine, under an inert atmosphere. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of Pyridine, 2,2’-diselenobis[6-methyl-] may involve continuous flow synthesis techniques to optimize yield and efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2,2’-diselenobis[6-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the diselenide bond to selenol groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild conditions.
Major Products: The major products formed from these reactions include selenoxide derivatives, selenol compounds, and various substituted pyridine derivatives.
Scientific Research Applications
Pyridine, 2,2’-diselenobis[6-methyl-] has several scientific research applications:
Biology: The compound is studied for its potential antioxidant properties and its ability to modulate biological pathways involving selenium.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Pyridine, 2,2’-diselenobis[6-methyl-] involves its ability to interact with biological molecules through the selenium atoms. Selenium can form selenoenzymes that play a crucial role in redox reactions and antioxidant defense mechanisms. The compound can also interact with nucleophiles, leading to the formation of selenoethers and other derivatives that modulate biological activity.
Comparison with Similar Compounds
Selenopyridines: These compounds contain selenium atoms linked to a pyridine ring and share similar chemical properties.
Selenophenes: These are selenium-containing heterocycles with a structure similar to thiophenes.
Selenoethers: Compounds with selenium atoms linked to ether groups.
Uniqueness: Pyridine, 2,2’-diselenobis[6-methyl-] is unique due to its specific structure, which allows for versatile chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
153871-76-2 |
|---|---|
Molecular Formula |
C12H12N2Se2 |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
2-methyl-6-[(6-methylpyridin-2-yl)diselanyl]pyridine |
InChI |
InChI=1S/C12H12N2Se2/c1-9-5-3-7-11(13-9)15-16-12-8-4-6-10(2)14-12/h3-8H,1-2H3 |
InChI Key |
JDHGYWRGVFBAHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)[Se][Se]C2=CC=CC(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


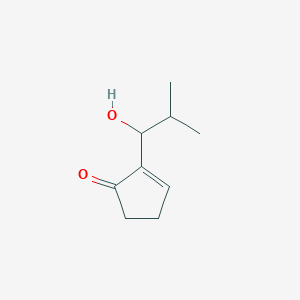
![Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl-](/img/structure/B14262638.png)
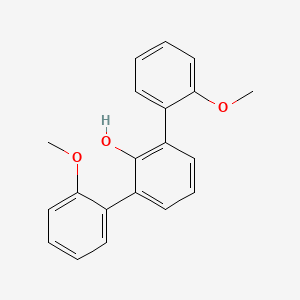



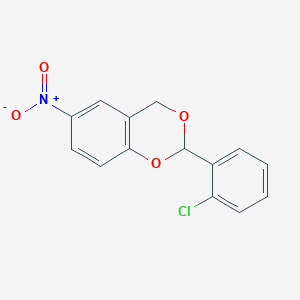
![Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate](/img/structure/B14262684.png)
![tetrapotassium;2-[4-[5-[1-(2,5-disulfonatophenyl)-3-ethoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-ethoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B14262698.png)

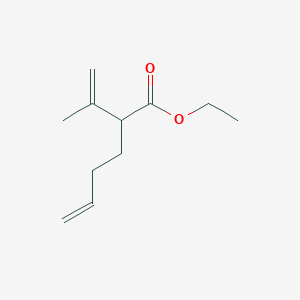
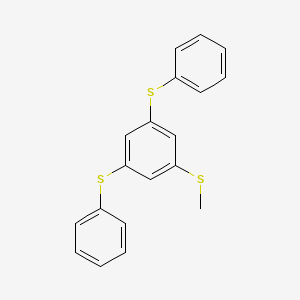
![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)
![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)
